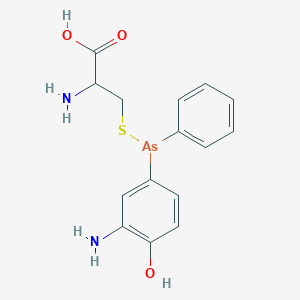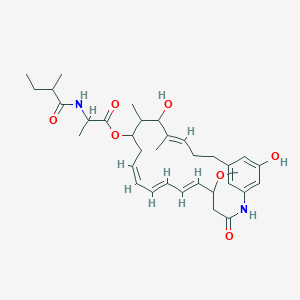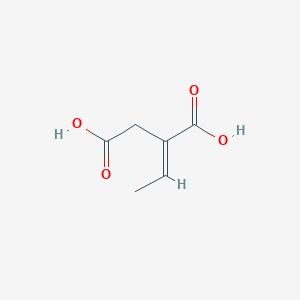
tert-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide is a chemical compound that has been widely used in scientific research. It is a derivative of cysteine, an amino acid that plays a crucial role in protein structure and function. The compound has been synthesized using various methods and has been used in different applications, including biochemical and physiological studies.
Applications De Recherche Scientifique
Tert-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide has been widely used in scientific research as a tool for studying protein structure and function. It has been used to label cysteine residues in proteins and peptides, which allows for the identification and characterization of protein-protein interactions. The compound has also been used in the synthesis of peptide-based drugs and in the development of biosensors for detecting cysteine-containing proteins.
Mécanisme D'action
Tert-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide reacts with cysteine residues in proteins and peptides, forming a covalent bond between the compound and the cysteine sulfur atom. This reaction is specific to cysteine residues, making it a useful tool for studying cysteine-containing proteins. The covalent bond formed between the compound and the cysteine residue can be used to identify and characterize protein-protein interactions, as well as to study the biochemical and physiological effects of cysteine modifications.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been used to study the role of cysteine residues in protein structure and function, as well as to investigate the effects of cysteine modifications on protein activity and stability. This compound has also been used to study the oxidative stress response in cells, as cysteine residues are known to be sensitive to oxidation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using tert-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide in lab experiments is its specificity for cysteine residues. This makes it a useful tool for studying cysteine-containing proteins and for identifying and characterizing protein-protein interactions. However, one limitation of using the compound is that it can modify only one cysteine residue per peptide or protein molecule. This limits its use in studying proteins with multiple cysteine residues.
Orientations Futures
There are several future directions for the use of tert-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide in scientific research. One direction is the development of new methods for synthesizing the compound, which could improve its yield and purity. Another direction is the use of the compound in the development of new biosensors for detecting cysteine-containing proteins. Additionally, the compound could be used in the study of redox signaling pathways and in the development of new peptide-based drugs.
Méthodes De Synthèse
Tert-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide can be synthesized using various methods. One of the commonly used methods involves the reaction between tert-butyl carbamate and cysteine in the presence of a coupling agent, such as N-hydroxysuccinimide (NHS), and a catalyst, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction produces tert-Butyloxycarbonyl cysteine-NHS ester, which is then reacted with 3-nitro-2-pyridinesulfenyl chloride to produce this compound.
Propriétés
Numéro CAS |
100108-75-6 |
|---|---|
Formule moléculaire |
C17H20N4O8S2 |
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoate |
InChI |
InChI=1S/C17H20N4O8S2/c1-17(2,3)28-16(25)19-10(15(24)29-20-12(22)6-7-13(20)23)9-30-31-14-11(21(26)27)5-4-8-18-14/h4-5,8,10H,6-7,9H2,1-3H3,(H,19,25)/t10-/m0/s1 |
Clé InChI |
DDBQOWBWRJCDEQ-JTQLQIEISA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)ON2C(=O)CCC2=O |
SMILES |
CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)ON2C(=O)CCC2=O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)ON2C(=O)CCC2=O |
Synonymes |
Boc-Cys(Npys)-NHS tert-butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide](/img/structure/B217443.png)
![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)




![methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate](/img/structure/B217493.png)

![(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione](/img/structure/B217501.png)
![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)



